Ethyl 5-(3-(4-(3-chlorophenyl)piperazin-1-yl)propoxy)-1Hindole-2-carboxylate
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Overview
Description
Ethyl 5-(3-(4-(3-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-(3-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.
Formation of the Indole Moiety: The indole ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine derivative with the indole moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(4-(3-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
Ethyl 5-(3-(4-(3-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(4-(3-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring and indole moiety are known to interact with various receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Various piperazine derivatives .
Uniqueness
Ethyl 5-(3-(4-(3-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H28ClN3O3 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
ethyl 5-[3-[4-(3-chlorophenyl)piperazin-1-yl]propoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H28ClN3O3/c1-2-30-24(29)23-16-18-15-21(7-8-22(18)26-23)31-14-4-9-27-10-12-28(13-11-27)20-6-3-5-19(25)17-20/h3,5-8,15-17,26H,2,4,9-14H2,1H3 |
InChI Key |
QSFMQTFAVWMEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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